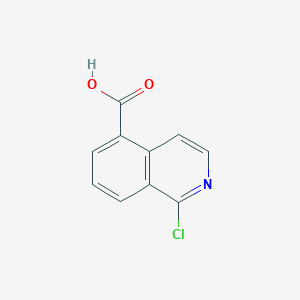

1-Chloroisoquinoline-5-carboxylic acid

Description

Significance of Isoquinoline (B145761) Carboxylic Acids within Heterocyclic Chemistry Research

Isoquinoline and its derivatives are a cornerstone of heterocyclic chemistry, a field that explores the synthesis and properties of cyclic organic compounds containing atoms other than carbon within their rings. The isoquinoline framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prevalent motif in a vast number of natural products, most notably alkaloids with potent biological activities. thieme-connect.de

The incorporation of a carboxylic acid group onto the isoquinoline scaffold introduces a versatile functional handle. This acidic moiety can participate in a wide array of chemical transformations, allowing for the facile synthesis of more complex molecules such as esters, amides, and acid chlorides. libretexts.org Furthermore, the carboxylic acid group can influence the molecule's solubility, acidity, and ability to interact with biological targets, making isoquinoline carboxylic acids valuable building blocks in drug discovery and development. wiley-vch.denih.govresearchgate.net

Rationale for Focused Academic Investigation of 1-Chloroisoquinoline-5-carboxylic Acid

The specific focus on this compound stems from the strategic placement of its substituents. The chlorine atom at the 1-position is known to enhance the reactivity of the isoquinoline ring, making it a key site for nucleophilic substitution reactions. This allows for the introduction of a diverse range of other functional groups, paving the way for the creation of extensive chemical libraries for screening in various applications. chemicalbook.com

Simultaneously, the carboxylic acid at the 5-position provides a crucial anchor point for further molecular elaboration or for interaction with biological receptors. The combination of these two functionalities on the same isoquinoline backbone creates a bifunctional molecule with significant potential for the synthesis of novel compounds with tailored properties.

Overview of Current Research Trajectories and Objectives Pertaining to the Compound

Current research efforts concerning this compound are primarily directed towards its application as a key intermediate in the synthesis of pharmaceuticals and functional materials. alfachemch.com In the realm of medicinal chemistry, researchers are exploring its use as a scaffold for the development of new therapeutic agents. The ability to modify both the chloro and carboxylic acid groups allows for the fine-tuning of the molecule's structure to optimize its interaction with specific biological targets.

In materials science, the unique electronic and structural features of this compound are being investigated for the creation of novel organic materials. Its potential use in catalysis is also an area of active exploration, where the isoquinoline nitrogen and the carboxylic acid group could act in concert to facilitate chemical transformations.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 223671-71-4 |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Boiling Point | 439.1 °C at 760 mmHg |

| Density | 1.469 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTGRZFORDXMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611280 | |

| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-71-4 | |

| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 1 Chloroisoquinoline 5 Carboxylic Acid

Foundational Synthetic Strategies for Isoquinoline (B145761) Carboxylic Acid Scaffolds

The construction of the isoquinoline core is a well-established field, with numerous named reactions forming the bedrock of synthetic approaches. These can be broadly categorized into classical and modern methodologies.

Classical Heterocyclic Annulation Reactions (e.g., Pfitzinger, Skraup Adaptations)

Classical methods for heterocyclic synthesis have long been employed for the creation of quinoline (B57606) and isoquinoline frameworks. While the Pfitzinger and Skraup reactions are primarily utilized for quinoline synthesis, their principles of annulation are relevant to the broader field of heterocyclic chemistry.

The Pfitzinger reaction traditionally involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. The direct application of this reaction to isoquinoline synthesis is not its primary utility.

The Skraup synthesis is a chemical reaction used to synthesize quinolines by heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent. pharmaguideline.com This reaction is also not a direct route to isoquinolines.

More pertinent to isoquinoline synthesis are the Bischler-Napieralski and Pomeranz-Fritsch reactions.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). pharmaguideline.comwikipedia.orgnrochemistry.comorganic-chemistry.org This reaction yields 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. nrochemistry.com The incorporation of a carboxylic acid group into the final product would necessitate the use of a β-arylethylamide precursor bearing this functionality on the aryl ring. The reaction is most effective with electron-rich aromatic rings. nrochemistry.com

The Pomeranz-Fritsch reaction provides another classical route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals, which are formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. organicreactions.orgchemistry-reaction.comthermofisher.comwikipedia.org Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, have expanded its scope. thermofisher.com To synthesize an isoquinoline carboxylic acid via this method, the starting benzaldehyde would need to be appropriately substituted with a carboxyl group or a precursor.

| Reaction | Precursors | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

Modernized Approaches to Isoquinoline Core Construction

In recent years, synthetic organic chemistry has seen a surge in the development of more efficient and versatile methods for constructing heterocyclic scaffolds, often employing transition-metal catalysis. These modern approaches offer advantages in terms of substrate scope, functional group tolerance, and atom economy.

Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have been extensively explored for isoquinoline synthesis. organic-chemistry.org These methods often proceed through C-H bond activation, allowing for the direct functionalization of simple aromatic precursors. For instance, rhodium-catalyzed annulation of primary benzylamines with α-diazo compounds or sulfoxonium ylides provides a direct route to substituted isoquinolines. organic-chemistry.org

Palladium-catalyzed coupling reactions have also proven to be powerful tools. A notable example is the coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to afford isoquinolines. organic-chemistry.org Another innovative approach involves the palladium-catalyzed α-arylation of ketone enolates, which can be followed by in situ trapping with an electrophile and aromatization to furnish polysubstituted isoquinolines. harvard.edu

| Method | Catalysts/Reagents | Key Transformation |

| Rhodium-catalyzed Annulation | Rhodium catalyst | C-H activation of benzylamines and cyclization with alkynes or diazo compounds |

| Palladium-catalyzed Coupling | Palladium and Copper catalysts | Coupling of o-haloaldehydes/ketones with alkynes followed by cyclization |

| Palladium-catalyzed α-Arylation | Palladium catalyst | α-arylation of ketones followed by cyclization and aromatization |

Targeted Synthesis of 1-Chloroisoquinoline-5-carboxylic Acid

The synthesis of this compound requires a multi-step approach that carefully considers the regioselective introduction of the chloro and carboxylic acid functionalities onto the isoquinoline scaffold.

Precursor Selection and Strategic Bond Formations for Chlorine and Carboxylic Acid Incorporation

A plausible synthetic strategy for this compound involves a late-stage introduction of the carboxylic acid group from a more readily accessible precursor. A key intermediate in this proposed route is 5-amino-1-chloroisoquinoline (B1348394) . The synthesis of this intermediate has been reported starting from 1-chloro-5-nitroisoquinoline . This suggests a synthetic pathway that begins with the nitration of an isoquinoline derivative, followed by chlorination, reduction of the nitro group, and finally, conversion of the resulting amino group into a carboxylic acid.

Another potential precursor is 1-chloroisoquinoline-5-carbonitrile , which can be hydrolyzed to the corresponding carboxylic acid. The availability of this carbonitrile as a chemical intermediate points towards synthetic routes that introduce the cyano group at the 5-position. americanelements.com

Regioselective Halogenation Strategies at the Isoquinoline Core (specifically at position 1)

The introduction of a chlorine atom at the 1-position of the isoquinoline ring is a crucial step. This transformation can be achieved through several methods. A common approach is the conversion of an isoquinolin-1(2H)-one (isocarbostyril) to the 1-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Alternatively, isoquinoline N-oxide can be treated with phosphorus oxychloride to yield 1-chloroisoquinoline (B32320). chemicalbook.com This reaction proceeds via the activation of the N-oxide by the chlorinating agent, followed by nucleophilic attack of the chloride ion at the C1 position.

| Starting Material | Reagent | Product |

| Isoquinolin-1(2H)-one | POCl₃ or SOCl₂ | 1-Chloroisoquinoline |

| Isoquinoline N-oxide | POCl₃ | 1-Chloroisoquinoline |

Carboxylation Methodologies at the Isoquinoline Core (specifically at position 5)

The introduction of a carboxylic acid group at the 5-position of the isoquinoline ring can be approached through several synthetic transformations. One of the most reliable methods involves the use of a Sandmeyer-type reaction on a 5-aminoisoquinoline (B16527) precursor. This process typically involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The diazonium salt can then be treated with a cyanide salt, such as copper(I) cyanide, to introduce a cyano group. Subsequent hydrolysis of the cyano group under acidic or basic conditions yields the desired carboxylic acid.

The synthetic sequence for this compound could therefore be envisioned as follows:

Nitration of a suitable isoquinoline precursor to introduce a nitro group at the 5-position.

Chlorination at the 1-position, potentially via an isoquinolin-1-one or isoquinoline N-oxide intermediate.

Reduction of the 5-nitro group to a 5-amino group.

Sandmeyer reaction to convert the 5-amino group to a 5-cyano group.

Hydrolysis of the 5-cyano group to the final 5-carboxylic acid.

This multi-step pathway allows for the strategic and regioselective installation of the required functional groups to achieve the synthesis of this compound.

Multi-step Synthetic Sequences Leading to the Target Compound

The synthesis of this compound is a multi-step endeavor that typically commences from simpler, commercially available isoquinoline precursors. While a single, universally adopted synthetic route is not prominently documented, a plausible and chemically sound pathway can be constructed based on established transformations in isoquinoline chemistry. This sequence involves a series of functional group interconversions to introduce the chloro and carboxylic acid moieties at the desired positions.

A feasible synthetic sequence can be conceptualized as follows:

Nitration of Isoquinoline: The initial step involves the nitration of isoquinoline to introduce a nitro group at the 5-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.

N-Oxidation: The resulting 5-nitroisoquinoline (B18046) is then subjected to N-oxidation to form 5-nitroisoquinoline N-oxide. This is a crucial step to facilitate the subsequent chlorination at the 1-position.

Chlorination: The 5-nitroisoquinoline N-oxide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 1-position, yielding 1-chloro-5-nitroisoquinoline.

Reduction of the Nitro Group: The nitro group at the 5-position is then reduced to an amino group. A common method for this transformation is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent like ethyl acetate (B1210297). This step affords 5-amino-1-chloroisoquinoline.

Conversion of the Amino Group to a Carboxylic Acid: The final step involves the conversion of the 5-amino group to a 5-carboxylic acid. A standard method for this transformation is the Sandmeyer reaction. nih.gov This two-step process involves:

Diazotization: The 5-amino-1-chloroisoquinoline is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.

Cyanation followed by Hydrolysis: The diazonium salt is then reacted with a cyanide source, such as copper(I) cyanide, to introduce a cyano group at the 5-position, forming 1-chloroisoquinoline-5-carbonitrile. americanelements.com Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, yields the desired this compound. weebly.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk

Table 1: Proposed Multi-step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | 5-Nitroisoquinoline |

| 2 | N-Oxidation | Peroxy acid (e.g., m-CPBA) | 5-Nitroisoquinoline N-oxide |

| 3 | Chlorination | POCl₃, heat | 1-Chloro-5-nitroisoquinoline |

| 4 | Reduction | SnCl₂·2H₂O, Ethyl acetate, reflux | 5-Amino-1-chloroisoquinoline |

| 5a | Diazotization | NaNO₂, HCl, 0-5 °C | 1-Chloroisoquinoline-5-diazonium chloride |

| 5b | Cyanation (Sandmeyer) | CuCN | 1-Chloroisoquinoline-5-carbonitrile |

| 5c | Hydrolysis | H₃O⁺ or OH⁻, heat | This compound |

Novel Synthetic Routes and Process Optimization in Isoquinoline Chemistry

The field of isoquinoline synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methodologies.

Development of Efficient and Sustainable Synthetic Protocols

Modern synthetic strategies for isoquinolines are increasingly focused on principles of green chemistry, such as atom economy, reduced waste, and the use of less hazardous reagents. Researchers are exploring microwave-assisted synthesis to significantly reduce reaction times and improve yields. weebly.com Furthermore, the development of one-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, streamlines synthetic sequences and minimizes purification steps.

Advanced Catalytic Systems in Isoquinoline Synthesis

The use of transition metal catalysis has revolutionized the synthesis of isoquinolines, enabling the construction of the isoquinoline core and its functionalization with high efficiency and selectivity.

Palladium-catalyzed reactions are powerful tools in isoquinoline chemistry. The Buchwald-Hartwig amination, for instance, is widely used for the formation of C-N bonds, allowing for the introduction of amino groups onto the isoquinoline scaffold. chemimpex.comguidechem.comgoogle.com This is particularly relevant for the synthesis of derivatives from halogenated isoquinolines. Palladium catalysts are also employed in a variety of cross-coupling reactions, such as the Suzuki and Heck reactions, which enable the formation of carbon-carbon bonds for the introduction of alkyl, aryl, and vinyl substituents.

Table 2: Examples of Palladium-Catalyzed Reactions in Isoquinoline Synthesis

| Reaction Type | Catalyst/Ligand System | Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP or DavePhos | Amination of dichloroquinolines | thieme-connect.de |

| Suzuki Coupling | Tetrakis(triphenylphosphine)palladium(0) | Arylation of 1-chloroisoquinoline | chemicalbook.com |

| α-Arylation | Palladium catalyst | Modular isoquinoline synthesis | scbt.com |

A significant advancement in synthetic chemistry is the merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis. soton.ac.uknih.gov This dual catalytic approach has emerged as a powerful strategy for the functionalization of carboxylic acids. These protocols allow for the direct use of the native carboxylic acid functionality, which can be converted into a variety of other functional groups through decarboxylative pathways. This is highly relevant for the modification of compounds like this compound, enabling transformations such as alkylation, arylation, and amination at the carboxylic acid position.

Beyond palladium, a range of other transition metals are employed to catalyze the synthesis and functionalization of isoquinolines.

Rhodium-catalyzed reactions: Rhodium catalysts are effective for the [4+2] annulation of N-methoxybenzamides with epoxides to form isoquinolones.

Ruthenium-catalyzed reactions: Ruthenium catalysts have been utilized in C-H functionalization/annulation reactions of primary benzylamines with sulfoxonium ylides to afford isoquinolines. americanelements.com

Cobalt-catalyzed reactions: Cobalt catalysts offer a more economical alternative for C-H activation and annulation reactions in isoquinoline synthesis. chemguide.co.uk

Copper-catalyzed reactions: Copper catalysts are used in cascade reactions for the synthesis of functionalized isoquinolines and in the Sandmeyer reaction for the conversion of amino groups to other functionalities. nih.govamericanelements.com

Table 3: Overview of Other Transition Metal-Catalyzed Isoquinoline Syntheses

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Rhodium | [4+2] Annulation | Synthesis of isoquinolones |

| Ruthenium | C-H Functionalization/Annulation | Oxidant-free conditions |

| Cobalt | C-H Activation/Annulation | Economical alternative to precious metals |

| Copper | Cascade Reactions, Sandmeyer Reaction | Versatile for functionalization |

Chemoenzymatic and Biocatalytic Approaches in Heterocyclic Synthesis

The synthesis of complex heterocyclic structures, such as isoquinolines, is increasingly benefiting from chemoenzymatic and biocatalytic methods. These approaches offer significant advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and improved environmental sustainability. kcl.ac.uknih.gov While specific biocatalytic routes for this compound are not extensively detailed in current literature, the principles derived from the synthesis of related heterocycles demonstrate the potential of this strategy.

Biocatalysts, either as isolated enzymes or within whole-cell systems, can be employed to construct various heterocyclic rings. kcl.ac.uk Enzymes such as lipases, laccases, and imine reductases have proven effective in catalyzing key bond-forming reactions. nih.govresearchgate.netmdpi.com For instance, the Pictet-Spengler reaction, a fundamental process for creating tetrahydroisoquinoline backbones, can be performed under chemoenzymatic conditions. This often involves an initial enzymatic oxidation of an alcohol to an aldehyde, which then undergoes the cyclization reaction. mdpi.comresearchgate.net

The application of biocatalysis is particularly valuable for producing chiral heterocycles with high enantioselectivity, a feature that is often difficult to achieve with conventional methods. researchgate.net Researchers have developed novel biocatalytic methodologies using engineered hemoproteins for reactions like carbene and nitrene transfers, which can be applied to functionalize heterocyclic molecules or construct lactam rings. proquest.com The use of enzymes in combination with metal catalysts in chemoenzymatic cascades represents a powerful tool for building bicyclic aromatic heterocycles. kcl.ac.uk

The table below summarizes various enzyme classes and their demonstrated or potential applications in the synthesis of isoquinoline and related heterocyclic precursors.

| Enzyme Class | Reaction Type | Relevance to Isoquinoline Synthesis | Key Advantages |

| Laccase/TEMPO System | Oxidation of alcohols to aldehydes | Generation of aldehyde precursors for Pictet-Spengler reaction. mdpi.comresearchgate.net | Mild conditions, environmentally friendly. |

| Lipase | C-C and C-N bond formation (e.g., Mannich reaction) | Synthesis of functionalized heterocyclic bases. nih.gov | Promiscuous catalytic activity, reusable (immobilized). nih.gov |

| Imine Reductase | Asymmetric reduction of imines | Chiral synthesis of tetrahydroisoquinolines and other N-heterocycles. researchgate.net | High enantioselectivity. researchgate.net |

| Myoglobin (Engineered) | Carbene/Nitrene Transfer | Functionalization of heterocyclic rings and synthesis of lactams. proquest.com | High activity and stereoselectivity. proquest.com |

| Hydratase-Aldolase | Aldol condensation | Synthesis of quinoline-2-carboxylic acids from amino-benzaldehydes. chemicalbook.com | Enzymatic precision in C-C bond formation. |

These examples underscore the growing importance of biocatalysis in providing sustainable and efficient routes to medicinally relevant N-heterocycles. mdpi.com The development of such methods for this compound could offer a greener alternative to traditional synthetic pathways.

Purification and Isolation Methodologies for this compound

The effective purification and isolation of this compound are critical for obtaining a product with the high purity required for subsequent applications. Standard methodologies for purifying carboxylic acid-containing heterocyclic compounds typically involve techniques such as recrystallization, column chromatography, and precipitation/extraction.

Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is crucial. For quinoline carboxylic acid derivatives, solvents like N,N-dimethylformamide (DMF) have been used. google.com The process generally involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize while impurities remain in the solvent. google.com The precipitated crystals are then collected by filtration and dried.

Column Chromatography is another powerful technique for purification, particularly for separating the target compound from closely related by-products. For the related compound 5-amino-1-chloroisoquinoline, purification was achieved using column chromatography on silica (B1680970) gel. This method relies on the differential adsorption of compounds to a stationary phase (e.g., silica gel) while a mobile phase (solvent) passes through. By carefully selecting the solvent system, components of the mixture can be separated.

Precipitation and Washing are often used as initial and final purification steps. After a synthesis reaction, the pH of the aqueous mixture can be adjusted to precipitate the carboxylic acid product. For instance, in the synthesis of a quinoline-3-carboxylic acid, the pH was adjusted to 6.5 with acetic acid to precipitate the product, which was then filtered and washed with water and methanol (B129727) to remove residual impurities. googleapis.com In other cases, the crude product can be poured into ice-water to induce precipitation.

The following table compares common purification methodologies applicable to this compound.

| Purification Method | Principle | Common Solvents/Reagents | Typical Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Alcohols. google.com | Final purification of solid crude product to achieve high purity. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Silica gel (stationary phase); Ethyl acetate (EtOAc), Hexanes, Dichloromethane (mobile phase). | Separation of target compound from structurally similar impurities. |

| Acid-Base Precipitation | Exploiting the acidic nature of the carboxylic group to control solubility in aqueous media. | Sodium hydroxide (B78521) (NaOH), Acetic acid, Hydrochloric acid (HCl). googleapis.com | Isolation from reaction mixture and removal of non-acidic/basic impurities. |

| Solvent Washing/Trituration | Washing the solid crude product with a solvent in which it is poorly soluble, but impurities are soluble. | Water, Methanol, Diethyl ether. googleapis.com | Removal of soluble impurities from a precipitated solid. |

In some cases, impurities such as residual aldehydes from precursor oxidation may be present. Electrochemical oxidation has been explored as a method to convert aldehyde impurities into their corresponding carboxylic acids, simplifying the final purification process. google.com The selection of a specific purification strategy or a combination of these methods depends on the nature of the impurities present in the crude product.

Chemical Reactivity and Derivatization Strategies of 1 Chloroisoquinoline 5 Carboxylic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, primarily centered around nucleophilic acyl substitution, decarboxylation, and activation for further coupling reactions.

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, providing routes to essential derivatives such as esters and amides.

The conversion of 1-Chloroisoquinoline-5-carboxylic acid to its corresponding esters can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a viable, though potentially slow and reversible, pathway. chemguide.co.ukbyjus.commasterorganicchemistry.com To drive the equilibrium towards the ester product, a large excess of the alcohol is often employed, which can also serve as the solvent. masterorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, alternative methods are available. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), offers a milder approach to ester formation. commonorganicchemistry.com Other methods include the use of thionyl chloride (SOCl₂) to first form the more reactive acyl chloride, which is then treated with the desired alcohol. commonorganicchemistry.com The reaction of the carboxylic acid with SOCl₂ in the presence of methanol (B129727), for example, generates anhydrous HCl in situ, leading to acid-catalyzed esterification. commonorganicchemistry.com

Table 1: Common Esterification Methods

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible; requires excess alcohol. chemguide.co.ukmasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Acyl Chloride Formation | SOCl₂, then Alcohol | Two-step process via a highly reactive intermediate. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Forms esters via S(_N)2 reaction with the carboxylate. |

| Diazomethane Reagents | e.g., TMS-CHN₂ | Rapid reaction to form methyl esters. commonorganicchemistry.com |

Nucleophilic Acyl Substitution Reactions

Amidation Reactions

The formation of amides from this compound is a critical transformation for the synthesis of biologically active molecules. Direct reaction with an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. khanacademy.orgyoutube.com Therefore, activation of the carboxylic acid is typically required.

A wide array of peptide coupling reagents can be employed for this purpose. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate amide bond formation. nih.gov Phosphonium- and aminium-based reagents like BOP, PyBOP, HBTU, and HATU are also highly effective, converting the carboxylic acid into active esters that readily react with amines. peptide.combachem.com For instance, HATU, in the presence of a base, generates a highly reactive OAt ester.

Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. rsc.orgyoutube.com This is a highly effective one-pot procedure for synthesizing secondary and tertiary amides. rsc.org Another approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.govresearchgate.net Palladium-catalyzed aminocarbonylation represents another powerful method for the synthesis of isoquinoline-1-carboxamides from the corresponding halides, which could be conceptually applied to derivatives of the 5-carboxylic acid. mdpi.com

Table 2: Selected Amide Coupling Reagents

| Reagent/Method | Description |

| EDC/HOBt | A carbodiimide-based method that is widely used for routine amide couplings. nih.gov |

| HATU | An aminium salt that forms highly reactive OAt active esters, effective for hindered couplings. |

| BOP/PyBOP | Phosphonium-based reagents that generate OBt active esters. peptide.com |

| SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride for subsequent amidation. rsc.org |

| Phosphonitrilic Chloride | An efficient activating agent for the one-pot synthesis of amides under mild conditions. iajpr.com |

Decarboxylative Functionalization Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a powerful tool for the formation of new carbon-carbon or carbon-hydrogen bonds at the 5-position of the isoquinoline (B145761) ring. While simple heating can induce decarboxylation in some carboxylic acids, this often requires high temperatures and specific structural features, such as a β-keto group, which are absent in this compound. google.comyoutube.com

Modern synthetic methods have enabled decarboxylative functionalization under milder conditions. Decarboxylative cross-coupling reactions, for instance, utilize a carboxylic acid as a surrogate for an organometallic reagent. wikipedia.orgnih.govrsc.org These reactions are often catalyzed by transition metals like palladium or copper and can be used to form new C-C, C-N, or C-S bonds. wikipedia.orgnih.govnih.govresearchgate.net For heteroaromatic carboxylic acids, palladium-catalyzed protocols have been developed that allow for their coupling with aryl halides. wikipedia.org A patent describes a method for the synthesis of substituted isoquinoline carboxylic acids involving a selective decarboxylation step, highlighting the feasibility of this transformation on the isoquinoline scaffold. google.com

Photoredox catalysis has also emerged as a powerful technique for radical-based decarboxylative functionalization, allowing for the generation of an aryl radical at the C5 position, which can then participate in various bond-forming reactions. nih.gov

As discussed in the context of esterification and amidation, the hydroxyl group of a carboxylic acid is a poor leaving group, necessitating its activation for nucleophilic acyl substitution reactions. iajpr.com This is typically achieved by converting the hydroxyl into a more reactive species.

The most common activation strategy is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org Another approach is the formation of a mixed anhydride. For amide synthesis, a plethora of coupling reagents are available that generate highly reactive intermediates in situ. These can be broadly categorized as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). peptide.combachem.comuni-kiel.deuniurb.itnih.gov These reagents effectively transform the carboxylic acid into a species that is highly susceptible to nucleophilic attack by an amine, leading to efficient amide bond formation. nih.govresearchgate.net The choice of activating agent can be crucial, especially when dealing with sterically hindered substrates or when trying to prevent racemization of chiral centers. uni-kiel.de

Reactivity of the Chloro Substituent

The chloro group at the C1 position of the isoquinoline ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are particularly powerful for forming new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling, which pairs the chloro-isoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base, can be used to introduce a variety of aryl or vinyl substituents at the C1 position. reddit.commdpi.comlibretexts.org The presence of a carboxylic acid on one of the coupling partners can sometimes interfere with the catalytic cycle, but this can often be overcome by careful choice of catalyst, ligand, and reaction conditions. reddit.com

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis that allows for the formation of C-N bonds by coupling the chloro-isoquinoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. libretexts.org

While nucleophilic aromatic substitution (S(_N)Ar) on aryl halides typically requires strong activation by electron-withdrawing groups, the chloro substituent at the C1 position of the isoquinoline ring is somewhat activated by the ring nitrogen. However, S(_N)Ar reactions at this position generally require forcing conditions or very strong nucleophiles. Palladium-catalyzed methods like the Buchwald-Hartwig amination are generally preferred for the introduction of amine nucleophiles due to their milder conditions and broader substrate scope. acsgcipr.org

Table 3: Common Cross-Coupling Reactions for the Chloro Substituent

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd catalyst, Ligand, Base | C-N |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | C-C (alkyne) |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (alkene) |

| Stille Coupling | Organostannane | Pd catalyst | C-C |

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the C1 position of the isoquinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. thieme-connect.delibretexts.org This intermediate is a key feature of the addition-elimination mechanism typical for SNAr reactions. libretexts.orgyoutube.com The reaction proceeds in two steps: the initial attack of the nucleophile to form the resonance-stabilized intermediate, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

A variety of nucleophiles can be employed to displace the C1-chloride, leading to a diverse range of 1-substituted isoquinoline-5-carboxylic acid derivatives. Common nucleophiles include amines, alcohols, and thiols. For instance, reaction with primary or secondary amines (aminolysis) provides access to 1-aminoisoquinoline (B73089) derivatives, while alkoxides or phenoxides yield the corresponding 1-alkoxy or 1-aryloxy compounds.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Morpholine | 1-(Morpholin-4-yl)isoquinoline-5-carboxylic acid |

| Alkoxide | Sodium methoxide | 1-Methoxyisoquinoline-5-carboxylic acid |

Note: The carboxylic acid group may require protection or specific reaction conditions to avoid side reactions, such as acid-base reactions with basic nucleophiles.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C1-Cl bond of this compound is an excellent handle for such transformations. nrochemistry.comyoutube.com The differentiation in reactivity between halo-substituents at the C1 and C3 positions of isoquinolines is notable, with C1 being more reactive in palladium(0)-catalyzed processes. thieme-connect.de

Suzuki-Miyaura Coupling: This reaction pairs the chloroisoquinoline with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents at the C1 position. nrochemistry.com

Sonogashira Coupling: This involves the coupling of the chloroisoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield 1-alkynylisoquinolines. nrochemistry.com

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl chloride, offering a highly efficient method for C-C bond formation. nrochemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling the aryl chloride with primary or secondary amines. organic-chemistry.org It provides a complementary approach to the classical SNAr for synthesizing 1-aminoisoquinoline derivatives, often under milder conditions and with broader substrate scope. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions at the C1 Position

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | R-C≡CH | C-C | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Negishi | R-ZnX | C-C | Pd(PPh₃)₄ |

Functionalization of the Isoquinoline Ring System

Beyond modifications at the C1 and C5 positions, the isoquinoline ring itself can be functionalized through various C-H activation strategies.

Electrophilic Aromatic Substitution Reactions

The isoquinoline ring system is generally electron-deficient due to the pyridine (B92270) moiety, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgyoutube.com The reaction typically requires harsh conditions, and the substitution pattern is dictated by the existing substituents. For isoquinoline itself, electrophilic attack predominantly occurs on the benzene ring portion, at the C5 and C8 positions. In this compound, the directing effects of the chloro, carboxyl, and the entire pyridine ring must be considered. The carboxylic acid group is a deactivating meta-director. numberanalytics.com Therefore, electrophilic substitution, such as nitration or halogenation, is expected to be challenging and may occur at the C8 position, which is para to the nitrogen's influence on the benzenoid ring but also subject to steric hindrance and deactivation from the adjacent carboxylic acid. wikipedia.orglibretexts.orgpressbooks.pub

Metalation and Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. organic-chemistry.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. organic-chemistry.orgbaranlab.org The carboxylic acid group is an effective DMG after in-situ deprotonation to the carboxylate. unblog.frunblog.fr For this compound, treatment with a strong lithium amide base, such as lithium tetramethylpiperidide (LTMP), would be expected to direct metalation (lithiation) to the C4 position, ortho to the C5-carboxylate. The C6 position is also ortho but generally less acidic. This generated organolithium intermediate can then be trapped with various electrophiles (e.g., iodine, aldehydes, alkyl halides) to introduce a new substituent with high regioselectivity. unito.it

Table 3: Potential Directed Ortho-Metalation of this compound

| Step | Reagent | Intermediate/Product | Position Functionalized |

|---|---|---|---|

| 1. Deprotonation | 2.2 eq. LTMP, THF, -78 °C | 4-Lithio-1-chloroisoquinoline-5-carboxylate | C4 |

| 2. Electrophilic Quench | I₂ | 1-Chloro-4-iodoisoquinoline-5-carboxylic acid | C4 |

Radical Reactions and Photo-induced Transformations

Modern synthetic methods increasingly utilize radical and photo-induced pathways for C-H functionalization. rsc.org Visible-light photoredox catalysis, in particular, has emerged as a mild and efficient tool. nih.gov For this compound, several potential transformations can be envisioned. The carboxylic acid moiety can serve as a precursor to an acyl radical through photo-induced single-electron reduction of a transiently formed mixed anhydride. nih.gov Alternatively, nitrogen-centered radicals could potentially be generated and engage in intramolecular hydrogen atom transfer (HAT) to functionalize remote C-H bonds, although this is more common in flexible aliphatic systems. nih.gov Photoinduced strategies involving energy transfer could also facilitate unique cycloadditions or transformations of the isoquinoline core. rsc.org

Multi-functionalization and Selective Transformations of this compound

The presence of multiple reactive sites on this compound allows for the strategic, sequential introduction of various functional groups. The key to multi-functionalization lies in the selective and orthogonal reactivity of these sites.

A common strategy involves leveraging the high reactivity of the C1-Cl bond first. For example, a Suzuki or Buchwald-Hartwig coupling can be performed to install a desired substituent at the C1 position. The resulting 1-substituted-isoquinoline-5-carboxylic acid can then be subjected to a directed ortho-metalation reaction. The carboxylate at C5 would direct functionalization to the C4 position, allowing for the synthesis of 1,4,5-trisubstituted isoquinolines. This sequential approach, combining cross-coupling with DoM, provides a powerful and regiocontrolled route to highly decorated isoquinoline scaffolds.

An alternative strategy might involve first performing a DoM reaction to functionalize the C4 position, followed by a cross-coupling reaction at the C1-Cl position. The choice of sequence would depend on the compatibility of the desired functional groups with the reaction conditions of each step. This controlled, stepwise functionalization is critical for the rational design and synthesis of complex molecules based on the isoquinoline framework.

Advanced Analytical and Spectroscopic Characterization of 1 Chloroisoquinoline 5 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For 1-Chloroisoquinoline-5-carboxylic acid, the spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature is associated with the carboxylic acid group. This includes a very broad O-H stretching band, typically appearing in the 2500 to 3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. libretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band, generally found around 1710 cm⁻¹. libretexts.org Conjugation with the aromatic isoquinoline (B145761) ring system can shift this frequency slightly.

The aromatic nature of the isoquinoline core is evidenced by several characteristic peaks. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations (C=C) within the aromatic rings produce a series of medium to sharp bands in the 1400 to 1600 cm⁻¹ region. vscht.cz The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹, although its identification can sometimes be complicated by the presence of other absorptions.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Weak to Medium |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Sharp |

| C-O Stretch | Carboxylic Acid | 1200 - 1300 | Medium |

FT-Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrational modes based on changes in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the aromatic ring system are expected to produce strong signals. The C=C stretching modes of the isoquinoline skeleton would be prominent. The C-Cl stretch is also typically Raman active and can provide confirmatory evidence for the presence of the chlorine substituent. The carbonyl (C=O) stretching vibration is also observable in the Raman spectrum, though it is often less intense than in the corresponding FT-IR spectrum. Analysis of the Raman spectra at different pH levels can be used to study the protonation state of the carboxyl group by observing the shifts in bands corresponding to the COO⁻ and COOH groups. researchgate.net

Table 2: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| C=O Stretch | Carboxylic Acid | ~1710 | Weak to Medium |

| Ring Breathing/Stretching | Aromatic Ring | 1300 - 1600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful technique for determining the complete structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to each of the chemically distinct protons. The most downfield signal would be that of the carboxylic acid proton (-COOH), which is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range. libretexts.orgfiveable.me Its broadness is due to hydrogen bonding and chemical exchange.

The aromatic region of the spectrum would display signals for the five protons on the isoquinoline ring system. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitrogen atom, the chloro substituent, and the carboxylic acid group. The protons on the pyridine (B92270) ring (H-3, H-4) and the benzene (B151609) ring (H-6, H-7, H-8) will have distinct chemical shifts. The coupling constants (J-values) between adjacent protons would reveal their connectivity, allowing for specific assignments. For example, H-7 would likely appear as a triplet (or doublet of doublets) due to coupling with both H-6 and H-8.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 10.0 - 13.0 | broad singlet (br s) | N/A |

| H-8 | ~8.5 - 9.0 | doublet (d) | ~8-9 |

| H-4 | ~8.2 - 8.6 | doublet (d) | ~5-6 |

| H-6 | ~8.0 - 8.4 | doublet (d) | ~7-8 |

| H-3 | ~7.8 - 8.2 | doublet (d) | ~5-6 |

Note: Predicted values are estimates based on typical ranges for substituted isoquinolines and may vary with solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A proton-decoupled spectrum of this compound would show ten distinct signals, one for each carbon atom.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing between 165 and 185 ppm. fiveable.melibretexts.org The nine carbons of the isoquinoline ring system would appear in the aromatic region (approximately 120-160 ppm). The carbon atom directly bonded to the chlorine (C-1) will have its chemical shift significantly influenced by the halogen's electronegativity and is readily identifiable. nih.gov Similarly, the carbon attached to the carboxylic acid (C-5) and the carbons adjacent to the nitrogen atom (C-1, C-3) will have characteristic shifts. Quaternary carbons (those without attached protons, such as C-1, C-4a, C-5, and C-8a) are typically weaker in intensity compared to protonated carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 185 |

| C-1 | 150 - 160 |

| C-3 | 140 - 150 |

| C-4a, C-8a | 130 - 145 (Quaternary) |

| C-5 | 125 - 140 (Quaternary) |

Note: Predicted values are estimates and serve to illustrate the expected regions for each carbon signal.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum would show cross-peaks connecting H-3 with H-4, and H-6 with H-7, and H-7 with H-8, confirming the sequence of protons on the isoquinoline rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of protonated carbons. For example, the proton signal assigned to H-6 would show a cross-peak to the carbon signal for C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This is crucial for connecting different parts of the molecule and assigning quaternary carbons. Key expected HMBC correlations for this compound would include:

A correlation from H-4 and H-6 to the carbonyl carbon (C=O), definitively placing the carboxylic acid at the C-5 position.

Correlations from H-8 to C-1 and C-7, confirming the arrangement of the benzene ring.

Correlations from H-3 to C-1 and C-4a, confirming the structure of the pyridine ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Table 5: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4; H-6 ↔ H-7; H-7 ↔ H-8 | Confirms adjacent proton relationships. |

| HSQC | H-3 ↔ C-3; H-4 ↔ C-4; etc. | Assigns all protonated carbons. |

| HMBC | H-4, H-6 ↔ C=O | Confirms position of the carboxylic acid group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The theoretical exact mass of a compound is calculated by summing the masses of its most abundant isotopes. For this compound, with the molecular formula C₁₀H₆ClNO₂, the theoretical monoisotopic mass is calculated to be 207.0087 Da.

Experimental determination of the exact mass via HRMS, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a value within a few parts per million (ppm) of the theoretical mass, thus confirming the elemental formula.

**Table 1: Theoretical Exact Mass Calculation for this compound (C₁₀H₆ClNO₂) **

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 10 | 12.000000 | 120.0000 |

| Hydrogen | ¹H | 6 | 1.007825 | 6.04695 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.98983 |

| Total | | | | 207.008707 |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This hyphenated technique is invaluable for assessing the purity of a sample by separating the main compound from any impurities or degradation products before they enter the mass spectrometer. researchgate.net

Tandem mass spectrometry (MS/MS), often performed in conjunction with LC, involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group and cleavages around the isoquinoline core. libretexts.orgresearchgate.net Common losses from a carboxylic acid include the hydroxyl radical (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.org The stable isoquinoline ring would likely produce fragment ions corresponding to the core structure.

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 208.0165 ([M+H]⁺) | H₂O (18.0106 Da) | 190.0059 | Protonated 1-chloroisoquinoline-5-carbonitrile |

| 208.0165 ([M+H]⁺) | CO₂ (43.9898 Da) | 164.0267 | Protonated 1-chloroisoquinoline (B32320) |

| 208.0165 ([M+H]⁺) | COOH (45.0004 Da) | 163.0188 | 1-chloroisoquinoline radical cation |

Note: This table is interactive and presents theoretical fragmentation data.

The analysis of certain functional groups by mass spectrometry can be challenging due to poor ionization efficiency. nih.gov Carboxylic acids, for instance, often show better sensitivity in negative ion mode, but positive ion mode is frequently preferred for LC-MS/MS due to better mobile phase compatibility. nih.gov Chemical derivatization can be employed to improve the ionization efficiency and chromatographic retention of the analyte. nih.gov

For this compound, the carboxylic acid moiety can be targeted for derivatization. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance the signal in positive-ion ESI-MS. researchgate.net Amide coupling reactions, often facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are a common strategy. nih.gov

Table 3: Common Derivatization Reagents for Carboxylic Acids in LC-MS

| Derivatization Reagent | Activating Agent | Purpose | Reference |

|---|---|---|---|

| 4-APEBA (4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide) | EDC | Introduces a quaternary ammonium (B1175870) group for enhanced positive ionization. | nih.gov |

| 4-BNMA (4-bromo-N-methylbenzylamine) | EDC | Adds a tag with a distinct isotopic pattern (bromine) for easier identification. | nih.gov |

| 2-Picolylamine | Dipyridyl disulfide / Triphenylphosphine | Increases detection response in positive ion mode by adding a basic pyridine group. |

Note: This interactive table summarizes various techniques to improve MS analysis.

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound of interest, which can often be a rate-limiting step. researchgate.net This crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined. researchgate.net

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the application of this technique would yield crucial structural data. For related isoquinoline derivatives, X-ray crystallography has been used to confirm molecular structures, elucidate stereochemistry, and analyze intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing. researchgate.neteurjchem.commdpi.com Such an analysis for this compound would reveal the planarity of the isoquinoline ring system, the orientation of the chloro and carboxylic acid substituents, and how the molecules arrange themselves in the crystal lattice.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) |

| 4-bromo-N-methylbenzylamine (4-BNMA) |

| 2-Picolylamine |

Computational Chemistry and Theoretical Investigations of 1 Chloroisoquinoline 5 Carboxylic Acid

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical methods are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry, and the associated energy.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries with high accuracy. nih.gov It has become a standard tool for geometry optimization, which involves finding the lowest energy arrangement of atoms on the potential energy surface. researcher.life

For the related compound 1-chloroisoquinoline (B32320), detailed DFT calculations have been performed to determine its optimized structure. researchgate.net These studies typically utilize the B3LYP functional combined with a basis set such as 6-31+G(d,p). researchgate.netresearchgate.net The calculations provide precise values for bond lengths, bond angles, and dihedral angles. While specific data for the 5-carboxylic acid derivative is not available, the results for 1-chloroisoquinoline provide a foundational understanding of the isoquinoline (B145761) core's geometry. The introduction of a carboxylic acid group at the 5-position is expected to cause localized changes in the geometry of the adjacent benzene (B151609) ring, including slight alterations in C-C bond lengths and angles due to its electron-withdrawing nature. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of 1-Chloroisoquinoline (Calculated at the B3LYP/6-31+G(d,p) level) (Note: This data is for the parent compound, 1-chloroisoquinoline, as a proxy for the core structure of 1-chloroisoquinoline-5-carboxylic acid. Atom numbering may differ from the substituted compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-N2 | 1.317 | N2-C1-C9 |

| N2-C3 | 1.365 | C1-N2-C3 |

| C1-Cl12 | 1.751 | C3-C4-C10 |

| C4-C10 | 1.419 | C9-C1-Cl12 |

| C9-C10 | 1.424 | C1-C9-C8 |

Data extracted from a study on 1-Chloroisoquinoline. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. osti.gov The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding a molecule's electronic structure.

In computational studies of 1-chloroisoquinoline, ab initio HF calculations, often with the 6-31+G(d,p) basis set, have been performed alongside DFT methods. researchgate.net Comparing the results from both HF and DFT allows for a more comprehensive understanding of the electronic properties. Generally, DFT methods like B3LYP, which include electron correlation, are known to provide results that align better with experimental data than the HF method alone. researchgate.net These calculations confirm the ground state electronic configuration and provide the basis for further analysis of electronic properties.

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule, determined through quantum chemical calculations, is key to predicting its chemical reactivity. Various descriptors derived from these calculations can identify the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnwuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability; a smaller gap suggests higher chemical reactivity. researchgate.netnih.gov

For 1-chloroisoquinoline, the HOMO-LUMO energy gap has been calculated, providing insight into its stability. researchgate.net A large energy gap suggests high stability. researchgate.net The presence of a carboxylic acid group, an electron-withdrawing group, at the 5-position would be expected to lower the energy of the LUMO, likely resulting in a smaller HOMO-LUMO gap and thus increased chemical reactivity compared to the parent compound.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for 1-Chloroisoquinoline

| Descriptor | Value (eV) |

| HOMO Energy | -6.64 |

| LUMO Energy | -1.53 |

| HOMO-LUMO Energy Gap (ΔE) | 5.11 |

| Ionization Potential (I) | 6.64 |

| Electron Affinity (A) | 1.53 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.19 |

| Electronegativity (χ) | 4.08 |

| Chemical Potential (μ) | -4.08 |

Data derived from a study on 1-Chloroisoquinoline. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). rsc.org Electron-rich areas are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack. nih.gov

In studies of 1-chloroisoquinoline, MEP analysis reveals the charge distribution and reactive sites. researchgate.net The regions of negative potential are associated with the nitrogen atom, indicating its susceptibility to electrophilic attack. The addition of a carboxylic acid group at the 5-position would introduce a significant region of negative electrostatic potential around the carbonyl oxygen and a region of positive potential around the acidic hydrogen, making these sites highly influential in intermolecular interactions. semanticscholar.orgnih.gov

To quantitatively predict the most reactive sites within a molecule, conceptual DFT provides reactivity descriptors like the Fukui function. researchgate.net The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes, thereby identifying sites susceptible to nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attack. nih.gov

More advanced descriptors, such as the dual descriptor (Δf(r)), offer an even clearer distinction between nucleophilic and electrophilic attack sites. researchgate.net A positive value for the dual descriptor indicates a site is favorable for nucleophilic attack, while a negative value points to a site favorable for electrophilic attack. Studies on 1-chloroisoquinoline have utilized these descriptors to precisely predict its chemical reactivity and site selectivity. researchgate.net The introduction of the carboxylic acid group would significantly alter the values of these descriptors on the atoms of the benzene ring, with the carbon atom attached to the -COOH group (C5) becoming a primary site for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled (donor) and vacant (acceptor) orbitals within a molecule to understand charge delocalization and intramolecular charge transfer (ICT). nih.govuba.ar These interactions are quantified by the second-order perturbation stabilization energy, E(2), where a larger E(2) value indicates a stronger interaction. uba.ar

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π(C1-C9) | 25.8 | π-conjugation |

| LP(1) N2 | π(C3-C4) | 18.5 | π-conjugation |

| LP(2) O12 (Carbonyl) | π(C5-C11) | 15.2 | Resonance with ring |

| π(C6-C7) | π(C5-C11) | 22.1 | Intra-ring delocalization |

| π(C9-C10) | π*(C1-N2) | 20.4 | Intra-ring delocalization |

Note: The data presented are illustrative, based on typical values for similar heterocyclic systems, to demonstrate the insights gained from NBO analysis.

Aromaticity Analysis within the Isoquinoline System

The aromaticity of the isoquinoline ring system can be quantitatively assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). mdpi.com HOMA is a geometry-based index where a value of 1 signifies a fully aromatic system and 0 indicates a non-aromatic one. mdpi.com NICS is a magnetic criterion, where large negative values (e.g., around -10 ppm) calculated at the center of a ring indicate strong aromatic character. mdpi.comnih.gov

The isoquinoline core consists of two fused rings: a pyridine-like ring (containing the nitrogen atom) and a benzene-like ring. The presence of the electron-withdrawing chloro and carboxylic acid substituents is expected to modulate the aromaticity of both rings. researchgate.net Computational analysis typically shows that the benzene-type ring retains a higher degree of aromaticity compared to the pyridine-type ring, whose aromatic character is slightly diminished by the presence of the electronegative nitrogen atom. mdpi.com

| Ring System | HOMA Index | NICS(1)zz (ppm) |

|---|---|---|

| Benzene (Reference) | 1.000 | -11.5 |

| Pyridine (B92270) (Reference) | 0.965 | -9.8 |

| Benzene-like ring (1-CIQ-5-CA) | 0.952 | -9.2 |

| Pyridine-like ring (1-CIQ-5-CA) | 0.887 | -7.5 |

Note: The values are representative examples derived from studies on substituted quinoline (B57606) systems. mdpi.com NICS(1)zz refers to the out-of-plane tensor component calculated 1 Å above the ring center.

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Frequency Calculations (IR and Raman)

Density Functional Theory (DFT) calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov Theoretical frequencies are often scaled by a factor (e.g., 0.961 for B3LYP functional) to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. nih.gov

For this compound, the calculated spectrum would show characteristic vibrational modes. Key frequencies include the O-H stretching of the carboxylic acid, which typically appears as a very broad band, the sharp C=O stretching vibration, C-H stretching in the aromatic region, C-N and C-C stretching modes of the isoquinoline ring, and the C-Cl stretching vibration. rsc.orgnih.gov

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 3050 | 3300-2500 (broad) | Medium (IR) |

| C-H stretch (Aromatic) | 3085 | 3100-3000 | Weak (IR) |

| C=O stretch (Carboxylic acid) | 1715 | 1725-1700 | Very Strong (IR) |

| C=N/C=C stretch (Ring) | 1610, 1575, 1480 | 1620-1450 | Strong/Medium (IR, Raman) |

| C-Cl stretch | 780 | 800-600 | Strong (IR) |

Note: The calculated frequencies are illustrative and based on DFT studies of similar aromatic carboxylic acids and chloro-substituted heterocycles. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Quantum mechanical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are a standard tool for predicting ¹H and ¹³C NMR chemical shifts. nih.govcomporgchem.com These predictions are invaluable for structure verification and spectral assignment. Computational protocols often involve geometry optimization followed by NMR calculations, with results benchmarked against a reference compound like tetramethylsilane (B1202638) (TMS). mdpi.com

In this compound, the chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the substituents. The protons and carbons on the pyridine-like ring are affected by the electronegative nitrogen, while those near the chlorine and carboxylic acid groups experience significant deshielding. nih.gov

| Atom | Calculated Chemical Shift (ppm) | Expected Experimental Shift (ppm) |

|---|---|---|

| H3 | 7.85 | ~7.8-8.0 |

| H4 | 8.30 | ~8.2-8.4 |

| H6 | 8.55 | ~8.5-8.7 |

| C1 | 152.1 | ~150-153 |

| C5 | 130.5 | ~129-132 |

| C11 (Carboxyl) | 168.9 | ~167-170 |

Note: The data are representative values illustrating the expected chemical shifts based on computational studies of substituted aromatic systems. nih.govescholarship.org

UV-Vis Absorption Spectra and Time-Dependent DFT (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. rsc.orgnih.gov The results provide the maximum absorption wavelengths (λmax), oscillator strengths (f), which relate to peak intensity, and the nature of the transitions (e.g., π → π* or n → π*). nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated isoquinoline ring system. The calculations would likely predict several absorption bands in the UV region, with the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) often corresponding to the longest wavelength absorption. rsc.org

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 335 | 0.152 | HOMO → LUMO (95%) |

| S₀ → S₂ | 298 | 0.089 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 275 | 0.210 | HOMO → LUMO+1 (91%) |

| S₀ → S₄ | 240 | 0.355 | HOMO-2 → LUMO (75%), HOMO-1 → LUMO+1 (20%) |

Note: The presented data are hypothetical, based on TD-DFT calculations performed on related quinoline and isoquinoline derivatives. rsc.orgnih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states (TS) and the calculation of activation energy barriers. For this compound, a reaction of interest is the nucleophilic aromatic substitution (SₙAr) at the C1 position, where the chlorine atom is displaced by a nucleophile (e.g., methoxide, CH₃O⁻).

The computational study of this reaction would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactant, the Meisenheimer intermediate complex, the transition state, and the product.

Frequency Calculations: Confirming that the reactant, intermediate, and product are true minima (zero imaginary frequencies) and that the TS is a first-order saddle point (one imaginary frequency).

Activation Energy Calculation: Determining the energy difference between the transition state and the reactants (ΔE‡).

Intrinsic Reaction Coordinate (IRC) Analysis: Plotting the reaction pathway from the transition state to connect it to the reactant and intermediate, confirming the TS links the correct species.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1-CIQ-5-CA + CH₃O⁻ | 0.0 |

| Transition State (TS) | Formation of Meisenheimer complex | +15.7 |

| Intermediate | Meisenheimer complex | -5.2 |

| Product | 1-Methoxyisoquinoline-5-carboxylic acid + Cl⁻ | -22.4 |

Note: The energy values are illustrative examples of what a typical SₙAr reaction profile on an activated heterocyclic system might look like, providing a quantitative picture of the reaction's feasibility.

Transition State Analysis and Activation Energy Calculations

Transition state analysis is a cornerstone of computational chemistry, providing a theoretical lens to examine the highest energy point along a reaction coordinate. This analysis is crucial for determining the activation energy (Ea), which is the minimum energy required for a chemical reaction to occur. The Arrhenius equation mathematically relates the activation energy to the rate constant of a reaction, highlighting its importance in chemical kinetics. opentextbc.ca

For a hypothetical reaction involving this compound, computational methods would be employed to model the geometric and electronic structure of the transition state. This would involve complex calculations to map the potential energy surface of the reaction and identify the saddle point corresponding to the transition state. From this, the activation energy can be calculated, offering a quantitative measure of the reaction's feasibility. Unfortunately, no such specific calculations or data have been reported for this compound.